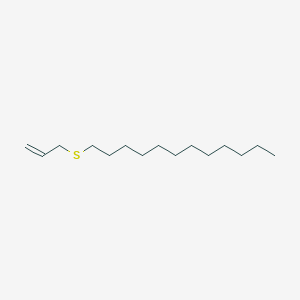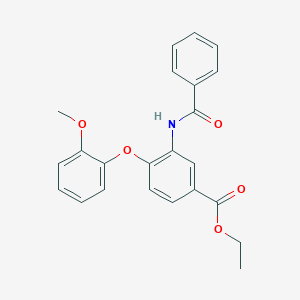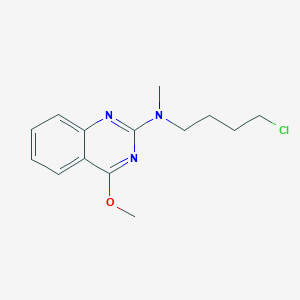
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is part of the broader class of organophosphates, which are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 3,4,5,6-tetrachloropyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. Safety measures are critical due to the toxic nature of the reactants and the product.
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form diethyl phosphorothioate and 3,4,5,6-tetrachloropyridine.
Oxidation: It can be oxidized to form the corresponding phosphate.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Diethyl phosphorothioate and 3,4,5,6-tetrachloropyridine.
Oxidation: The corresponding phosphate derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphates.
Biology: Investigated for its effects on insect physiology and its potential as a biochemical tool to study acetylcholinesterase inhibition.
Medicine: Research into its potential effects on human health and its role as a pesticide.
Industry: Widely used in agriculture to control pests, contributing to increased crop yields and reduced pest-related damage.
Mécanisme D'action
The primary mechanism of action of O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the enzyme from functioning.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpyrifos: Another organophosphate with a similar structure and mechanism of action.
Diazinon: An organophosphate insecticide with a different pyridine ring substitution pattern.
Malathion: An organophosphate with a different alkyl group attached to the phosphorus atom.
Uniqueness
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate is unique due to its specific substitution pattern on the pyridine ring, which affects its reactivity and potency as an acetylcholinesterase inhibitor. This unique structure allows it to be effective against a broad range of insect pests while maintaining a specific mode of action.
Propriétés
| 83866-73-3 | |
Formule moléculaire |
C9H10Cl4NO3PS |
Poids moléculaire |
385.0 g/mol |
Nom IUPAC |
diethoxy-sulfanylidene-(3,4,5,6-tetrachloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C9H10Cl4NO3PS/c1-3-15-18(19,16-4-2)17-9-7(12)5(10)6(11)8(13)14-9/h3-4H2,1-2H3 |
Clé InChI |
POENXBCLLFSQQN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/no-structure.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)

![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)


